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Alcloxa

Cat. No.: B10786879
M. Wt: 314.55 g/mol
InChI Key: VTKMMWSAJLCWSM-UHFFFAOYSA-H
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Description

Historical Context and Evolution of Alcloxa Research

The history of this compound research is linked to the study of its constituent compounds, particularly allantoin (B1664786). Allantoin, discovered in the early 19th century, was initially recognized for its healing and soothing properties. deascal.comenclaire.in Researchers later sought to enhance these properties by combining allantoin with other compounds, leading to the synthesis of this compound. deascal.com This synthesis typically involves the reaction of allantoin with aluminum chlorohydrate, often in a 1:1 molar ratio, resulting in a soluble salt. biotechnologia.pl

Early research likely focused on characterizing the chemical structure and fundamental properties of this new compound. The evolution of this compound research has since expanded to investigate its interactions with biological systems and its potential applications, moving from basic chemical synthesis to more applied studies in areas leveraging its unique attributes. Ongoing research continues to explore its potential benefits and refine its use. patsnap.com

Interdisciplinary Relevance in Chemical and Biological Sciences

This compound holds interdisciplinary relevance due to its chemical properties and observed biological interactions. In chemistry, this compound is studied for its synthesis, structure, and reactivity. Its formation from allantoin and aluminum chlorohydrate provides a basis for understanding complexation and the properties of organoaluminum compounds. biotechnologia.pl The compound can participate in various chemical reactions, including potential oxidation-reduction, substitution, and complex formation reactions, which are areas of ongoing chemical analysis.

In biological sciences, research into this compound has focused on its interactions with biological tissues and microorganisms. Studies have investigated its potential as an antimicrobial agent, evaluating its efficacy against various pathogens. Furthermore, research has explored its keratolytic properties, which involve facilitating the shedding of surface skin cells. cosmeticsinfo.org The compound's influence on cell proliferation and tissue regeneration, particularly in the context of skin healing, has also been a subject of biological research, stemming from the known properties of allantoin. enclaire.inpatsnap.comnus.edu.sg Research institutions are actively studying this compound to understand its full potential and applications in various biological contexts. patsnap.com

The combination of the soothing and regenerative properties attributed to the allantoin component with the astringent and mild antimicrobial characteristics linked to the aluminum component makes this compound a subject of interest across these disciplines. biotechnologia.plakema.it This synergy of properties drives its investigation in both fundamental chemical studies and applied biological research. biotechnologia.pl

Here is a summary of some key properties and research areas:

PropertyDescriptionRelevant Research Area(s)
Chemical StructureAluminum salt of Allantoin, C₄H₉Al₂ClN₄O₇Chemistry
SynthesisReaction of Allantoin with Aluminum ChlorohydrateChemistry
SolubilitySoluble in water, slightly soluble in alcoholsChemistry
pH (1% solution)4.0 - 5.0Chemistry, Biological Sciences
Antimicrobial ActionInhibits growth of microorganisms (bacteria, fungi)Biological Sciences, Chemistry
Astringent PropertyCauses contraction of skin cells and tissuesBiological Sciences
Keratolytic PropertyFacilitates loosening and sloughing of surface skin cellsBiological Sciences
Healing PropertiesPromotes skin regeneration and helps in wound healing (attributed to Allantoin)Biological Sciences

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H9Al2ClN4O7 B10786879 Alcloxa

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C4H9Al2ClN4O7

Molecular Weight

314.55 g/mol

IUPAC Name

dialuminum;4-(carbamoylamino)-5-oxo-1,4-dihydroimidazol-2-olate;chloride;tetrahydroxide

InChI

InChI=1S/C4H6N4O3.2Al.ClH.4H2O/c5-3(10)6-1-2(9)8-4(11)7-1;;;;;;;/h1H,(H3,5,6,10)(H2,7,8,9,11);;;1H;4*1H2/q;2*+3;;;;;/p-6

InChI Key

VTKMMWSAJLCWSM-UHFFFAOYSA-H

Canonical SMILES

C1(C(=O)NC(=N1)[O-])NC(=O)N.[OH-].[OH-].[OH-].[OH-].[Al+3].[Al+3].[Cl-]

Origin of Product

United States

Chemical Synthesis and Preparative Methodologies for Alcloxa

Reaction Pathways and Synthetic Parameters

The primary synthesis of Alcloxa involves a chemical reaction between allantoin (B1664786) and aluminum chlorohydrate. biotechnologia.pl This process yields a soluble salt that integrates the therapeutic characteristics of allantoin with the astringent properties of the aluminum compound. biotechnologia.pl The reaction mechanism results in the formation of a coordination complex where the allantoinate moiety is incorporated into the aluminum-chloro-hydroxide structure. biotechnologia.pl

The stoichiometry of the reaction is a critical factor in the synthesis of this compound. The process typically involves reacting allantoin with aluminum chlorohydrate in a 1:1 molar ratio. biotechnologia.pl This specific ratio is fundamental to achieving the desired chemical entity. The resulting this compound compound has a defined molecular structure with an empirical formula of C₄H₉O₇Al₂ClN₄ and a molecular weight of approximately 314.56 g/mol . biotechnologia.pl The molar ratio of the key components within the final this compound molecule is 2:1:1 for Aluminum:Chlorine:Allantoin. biotechnologia.pl

Optimizing the synthetic process is crucial for maximizing the yield and ensuring the high purity of this compound. This involves precise control over several key reaction parameters. Maintaining a controlled pH, typically between 4.0 and 5.0, is essential for the reaction's success. biotechnologia.pl The reaction temperature is also a critical parameter, with syntheses often conducted at around 80°C. akema.it Furthermore, the prevention of moisture contamination during the synthesis is important to avoid the hydrolysis of reactants and the final product.

Post-synthesis, the purity of this compound is verified against established specifications to ensure its quality. These quality control measures confirm the composition of the final product.

Table 1: Optimized Reaction Parameters for this compound Synthesis

Parameter Optimal Value/Condition Rationale
Reactant Molar Ratio 1:1 (Allantoin:Aluminum Chlorohydrate) Ensures complete reaction and formation of the target compound. biotechnologia.pl
pH 4.0 - 5.0 Critical for reaction pathway and stability of the complex. biotechnologia.pl
Temperature Approximately 80°C Provides sufficient energy for the reaction to proceed efficiently. akema.it

| Atmosphere | Moisture-free | Prevents undesirable hydrolysis reactions. |

Table 2: Typical Purity Specifications for this compound

Component Specification
Assay (as Al₂O₃) 26.0% - 30.0%
Allantoin 38.0% – 42.0%
Nitrogen 14.0% min.
Chloride 8.5% - 10.5%
pH (1% water solution) 4.0 – 5.0

Data sourced from Biotechnologia.pl biotechnologia.pl

Development of Modified this compound Formulations

To enhance the versatility of this compound for specific applications, modified formulations have been developed. These modifications aim to alter the compound's physical properties, such as solubility, without compromising its fundamental chemical characteristics.

A significant modification of this compound involves enhancing its solubility in alcohol-based systems. biotechnologia.pl This is achieved through a complexation reaction with propylene (B89431) glycol, resulting in a derivative known as Alcohol Soluble this compound Modified. biotechnologia.plspecialchem.comakema.it This process yields a white micropowder that retains the essential properties of this compound but is designed for formulations with high alcohol content. biotechnologia.pl This modified complex is soluble in water, propylene glycol, glycerin, ethanol, and methanol. biotechnologia.pl

Table 3: Specifications for Alcohol Soluble this compound Modified

Component Specification
Assay (as Al₂O₃) 35.3% min.
Allantoin 1.6 ± 0.5%
Propylene Glycol 21.5% min.
Chloride 12.2% min.

Data sourced from Biotechnologia.pl biotechnologia.pl

Further functionalization of this compound represents an area of advanced chemical synthesis. Research indicates the potential for creating novel this compound analogs through various chemical reactions, including oxidation, reduction, and substitution, particularly involving the aluminum component. These derivatization strategies could be employed to tailor the molecule's properties for specific applications by introducing new functional groups. The formation of co-complexes or conjugates with other molecules is another preparative technique explored to modify this compound's characteristics. Such advanced methodologies open avenues for designing new hybrid materials based on the core this compound structure.

Chemical Reactivity and Mechanistic Elucidation of Alcloxa

Characterization of Redox Processes Involving Aluminum and Allantoin (B1664786) Moieties

Alcloxa can participate in redox reactions due to the presence of its aluminum and allantoin components . While specific detailed studies on the redox potentials or mechanisms involving this compound were not extensively found in the search results, the general understanding of its composition suggests potential redox activity. Aluminum, in its common +3 oxidation state within this compound, is generally considered stable, but under specific chemical environments, it could potentially be involved in redox processes. Allantoin, containing urea (B33335) and heterocyclic rings, also possesses functional groups that could undergo oxidation or reduction under appropriate conditions . The precise nature and extent of these redox reactions in the context of this compound's applications require further specific investigation.

Analysis of Substitution Reactions and Ligand Exchange Phenomena

Investigations into Complex Formation with External Ligands and Substrates

This compound has the ability to form complexes with other compounds . This complex formation capability is cited as a factor that can enhance its properties, such as its antimicrobial and astringent effects . The aluminum component, acting as a Lewis acid center, can coordinate with various ligands. The allantoin moiety, with its nitrogen and oxygen atoms, also offers potential sites for interaction and complex formation with external substances. The formation of complexes can influence this compound's solubility, stability, and interaction with biological molecules or other components in formulations. For example, a modified form of this compound complexed with propylene (B89431) glycol exhibits enhanced solubility in alcohol and sustained astringent and anti-irritant properties akema.it.

Intrinsic Mechanisms of Action at the Molecular Level

The mechanism of action of this compound at the molecular level is attributed to the combined properties of its aluminum and allantoin components patsnap.com. It functions by influencing the local chemical environment and interacting with biological substrates nus.edu.sg.

Influence on Microenvironmental pH and Chemical Gradients

This compound can alter the pH level of its microenvironment nus.edu.sg. A 1% aqueous solution has a pH between 4.0 and 5.0, indicating a moderately acidic nature biotechnologia.pl. This acidity contributes to creating an environment that is less favorable for bacterial growth nus.edu.sg. The chemical structure, including aluminum, chlorine, and hydroxyl groups, contributes to its buffering and neutralizing capabilities ontosight.ai.

Molecular Interactions of the Aluminum Component

The aluminum component of this compound is primarily responsible for its astringent and mild antimicrobial properties biotechnologia.pl. At a molecular level, the astringent effect involves the precipitation of proteins nus.edu.sg. This can lead to the contraction of tissues and a reduction in sweat production by causing the sweat gland ducts to swell nus.edu.sg. The antimicrobial action is attributed to the aluminum salt's inherent properties and the reduction of available water, which retards bacterial growth ncats.io.

Biological Contributions of the Allantoin Moiety

The allantoin moiety contributes significant biological benefits, including skin repair, moisture retention, and anti-irritation effects . Allantoin is known to stimulate cell proliferation, particularly of epithelial cells, which accelerates the healing process patsnap.comresearchgate.net. It also promotes the shedding of dead skin cells and increases the water content of the extracellular matrix, leading to smoother skin and enhanced hydration patsnap.comnus.edu.sg. The anti-irritant effect of allantoin helps to mitigate potential irritation caused by the aluminum component, making this compound better tolerated in formulations biotechnologia.plncats.io.

Compound Names and PubChem CIDs

Compound NamePubChem CID
This compound136146352
Allantoin204
Aluminum Chlorohydrate10154268
Aluminum Chloride24012
Aluminum Hydroxide (B78521)14777

Data Tables

While detailed quantitative data on the specific chemical reactions of this compound (redox potentials, reaction kinetics) was not found, the search results provided some data on its properties and related antimicrobial activity.

Table 1: Selected Physical and Chemical Properties of this compound

PropertyValueSource
Molecular FormulaC₄H₉Al₂ClN₄O₇
Molecular Weight314.56 g/mol biotechnologia.pl
AppearanceWhite or light yellow powder biotechnologia.pl
pH (1% aqueous solution)4.0 - 5.0 biotechnologia.pl
Solubility in Water (25°C)1.8%
Solubility in EthanolInsoluble
Stability pH Range3 - 8 akema.itakema.it
Stability TemperatureUp to 80°C akema.itakema.it

Table 2: Antimicrobial Activity of this compound (0.2% concentration)

Bacterial StrainInhibition Zone (mm)Source
Staphylococcus aureus20
Bacillus subtilis6
Proteus vulgaris6

This table indicates that this compound exhibits bacteriostatic properties against certain Gram-positive and Gram-negative bacteria.

Synergistic Molecular Effects of Constituent Components

The properties of this compound are not merely additive but are considered to arise from the synergistic interaction between its constituent components: the aluminum chlorohydroxy group and allantoin biotechnologia.plncats.io. This combination is reported to be more effective than the individual components acting alone biotechnologia.plncats.io. The allantoin component plays a crucial role in enhancing the beneficial effects of the aluminum salts while simultaneously mitigating potential irritation often associated with aluminum-based compounds biotechnologia.plncats.io. Allantoin is known for its skin-soothing, healing, and anti-irritant properties, promoting cell regeneration and increasing the water content of the extracellular matrix patsnap.combiotechnologia.plakema.it. By combining these attributes with the astringent and mild antimicrobial actions of the aluminum component, this compound provides a comprehensive approach to addressing various skin conditions patsnap.comnus.edu.sg. The synergistic effect allows for leveraging the antiperspirant and astringent actions of aluminum while minimizing discomfort through the soothing and healing effects of allantoin biotechnologia.plncats.io.

Comparative Mechanistic Studies with Related Chemical Structures

Understanding the mechanism of this compound can be further illuminated by comparing its structure and function with related chemical compounds, particularly allantoin and other aluminum-based antiperspirants like aluminum zirconium compounds.

This compound versus Allantoin: Structural and Functional Divergence

This compound is an aluminum salt derivative of allantoin biotechnologia.pl. Allantoin (PubChem CID: 204) is a well-established compound recognized for its skin protectant, soothing, healing, keratolytic, and moisturizing properties patsnap.combiotechnologia.plakema.it. Its mechanism involves promoting epithelial cell proliferation, accelerating skin healing, increasing the water content of the extracellular matrix, and facilitating the shedding of dead skin cells patsnap.comakema.it.

This compound retains many of these beneficial properties of allantoin but integrates the distinct characteristics of aluminum compounds deascal.combiotechnologia.plncats.io. Structurally, this compound involves the allantoin moiety linked to aluminum chlorohydroxy groups nih.govontosight.ai. This structural difference leads to functional divergence. While allantoin primarily focuses on tissue regeneration and hydration, this compound adds astringency and mild antimicrobial activity through its aluminum component deascal.combiotechnologia.plncats.io. The astringent action, mediated by aluminum, causes tissue constriction and protein precipitation, a mechanism not exhibited by allantoin alone patsnap.comcosmeticsinfo.orgnus.edu.sg. Furthermore, the aluminum component in this compound is responsible for the antiperspirant effect via the sweat duct plugging mechanism, a function absent in allantoin biotechnologia.plnus.edu.sg. Thus, this compound's mechanism is a composite, combining the regenerative and soothing effects of allantoin with the astringent and sweat-reducing properties of aluminum.

This compound versus Aluminum Zirconium Compounds: Mechanistic Parallels

This compound, being an aluminum salt of allantoin, shares mechanistic parallels with other aluminum-based antiperspirants, including aluminum zirconium compounds. Both this compound and aluminum zirconium compounds function as antiperspirants primarily through the "Plug theory" biotechnologia.plduradry.com. This mechanism involves the formation of a physical barrier within the sweat ducts, reducing the flow of sweat to the skin surface biotechnologia.plduradry.com. The aluminum component in both types of compounds is central to this action, causing the sweat gland ducts to swell and forming occlusive precipitates upon hydrolysis in the presence of sweat biotechnologia.plncats.ioduradry.comnih.gov.

Aluminum zirconium compounds (e.g., aluminum zirconium tetrachlorohydrex gly) are more complex than simpler aluminum salts like aluminum chlorohydrate and are also utilized for their antiperspirant efficacy duradry.comnih.gov. The mechanism of aluminum zirconium salts also involves the hydrolysis of metal salts (Al(III) and Zr(IV)) leading to the formation of gels or precipitates that plug the sweat ducts nih.gov. While the core antiperspirant mechanism involving duct occlusion is shared, this compound differentiates itself by incorporating the allantoin component, which provides additional skin-soothing and anti-irritant benefits that are not inherent to aluminum zirconium compounds biotechnologia.plncats.io. Aluminum zirconium salts, particularly partially neutralized forms, are sometimes noted for reduced irritation compared to more acidic aluminum salts certaindri.com, but this is typically achieved through formulation adjustments or structural modifications of the aluminum salt itself, rather than the inclusion of a dedicated anti-irritant like allantoin as seen in this compound. Research on ZAG salts highlights the role of small metal oxide and hydroxide species and polynuclear/oligomeric species in gel formation for duct occlusion nih.gov. While specific comparative studies detailing the precise molecular interactions and precipitate characteristics of this compound versus various aluminum zirconium species are limited in the provided results, the fundamental principle of aluminum-mediated sweat duct occlusion represents a key mechanistic parallel.

Compound NamePubChem CIDPrimary Functional ComponentsKey Mechanistic Actions
This compound136146352Aluminum Chlorohydroxy, AllantoinateAstringent, Antiperspirant (duct plugging), Anti-irritant, Healing, Keratolytic, Bacteriostatic
Allantoin204Urea derivativeSkin Protectant, Soothing, Healing, Keratolytic, Moisturizing
Aluminum Chlorohydrate5359268Aluminum, Chlorine, Hydroxyl groupsAstringent, Antiperspirant (duct plugging)
Aluminum Zirconium Compounds (e.g., Aluminum Zirconium Tetrachlorohydrex Gly)N/AAluminum, Zirconium, Chlorine, GlycineAstringent, Antiperspirant (duct plugging)

Compound Names and PubChem CIDs

Compound NamePubChem CID
This compound (Aluminum Chlorhydroxy Allantoinate)136146352
Allantoin204
Aluminum Cation23931
Hydrochloric Acid313
Aluminum Chlorohydrate5359268
Aluminum Zirconium Tetrachlorohydrex Glycine165900

Note: PubChem CID for Aluminum Zirconium compounds can vary depending on the specific form (e.g., tetrachlorohydrate, octachlorohydrate, with or without glycine). CID 165900 is provided as an example for Aluminum Zirconium Tetrachlorohydrex Glycine.

This compound, formally known as Aluminum Chlorhydroxy Allantoinate, is a complex compound synthesized from the reaction between allantoin and aluminum chlorohydrate patsnap.comdeascal.com. Its molecular structure is represented by the formula C₄H₉Al₂ClN₄O₇, and it possesses a molecular weight of 314.55 g/mol biotechnologia.plchemicalbook.comchemicalbook.comnih.gov. This compound presents as a fine, white powder with no discernible odor biotechnologia.pl. When dissolved in water at a concentration of 1%, it yields a moderately acidic solution with a pH typically falling between 4.0 and 5.0 biotechnologia.pl. It is categorized as a soluble salt biotechnologia.pl.

The chemical reactivity of this compound is influenced by the presence of both its inorganic aluminum chlorohydroxy component and its organic allantoinate moiety. Investigations into its chemical behavior indicate that this compound can engage in various reaction types. These include oxidation-reduction reactions, in which the aluminum component can play a role . Substitution reactions are also possible, particularly those involving the aluminum center within the molecule . Furthermore, this compound has demonstrated the ability to form complexes with other substances, a characteristic that is suggested to enhance its astringent and antimicrobial properties .

The mechanistic actions of this compound are predominantly observed in its dermatological applications, where it functions as an astringent, antiperspirant, anti-irritant, and keratolytic agent patsnap.combiotechnologia.plncats.iocosmeticsinfo.org. The astringent effect is primarily attributed to the aluminum component, which induces the constriction of skin tissues and can lead to the precipitation of proteins patsnap.comcosmeticsinfo.orgnus.edu.sg. In its role as an antiperspirant, the aluminum moiety causes swelling of the sweat gland ducts biotechnologia.plncats.io. The widely accepted "Plug theory" posits that upon hydrolysis in the acidic environment of sweat, the aluminum compound forms an amorphous aluminum hydroxide agglomerate biotechnologia.plnus.edu.sg. This agglomerate then physically obstructs the sweat duct, thereby reducing the amount of sweat reaching the skin surface biotechnologia.plnus.edu.sg. Beyond sweat reduction, this compound contributes to an environment less conducive to bacterial proliferation by altering the skin's pH nus.edu.sg. It also exhibits bacteriostatic properties, particularly effective against Gram-positive bacteria such as B. subtilis, S. aureus, P. vulgaris, and Pityrosporum ovale biotechnologia.plncats.io. The keratolytic activity of this compound aids in the loosening and shedding of surface skin cells biotechnologia.plncats.iocosmeticsinfo.org.

Synergistic Molecular Effects of Constituent Components

The beneficial properties of this compound are not simply the sum of its parts but are understood to result from synergistic interactions between its core components: the aluminum chlorohydroxy group and allantoin biotechnologia.plncats.io. This combination is reported to yield a more potent effect compared to the application of the individual components separately biotechnologia.plncats.io. The allantoin component plays a critical role in augmenting the actions of the aluminum salts while simultaneously mitigating the potential for irritation commonly associated with aluminum-based compounds biotechnologia.plncats.io. Allantoin is well-documented for its skin-soothing, healing, and anti-irritant capabilities, stimulating cell regeneration and increasing hydration within the extracellular matrix patsnap.combiotechnologia.plakema.it. By integrating these properties with the astringent and mild antimicrobial effects of the aluminum component, this compound offers a multifaceted approach to managing various skin conditions patsnap.comnus.edu.sg. The observed synergy allows for the beneficial astringent and antiperspirant effects of aluminum to be harnessed effectively, with reduced potential for discomfort due to the inclusion of allantoin's soothing and healing attributes biotechnologia.plncats.io.

Comparative Mechanistic Studies with Related Chemical Structures

A comparative analysis of this compound's structure and function with related chemical compounds, such as allantoin and other aluminum-based antiperspirants like aluminum zirconium compounds, provides further insight into its mechanism.

This compound versus Allantoin: Structural and Functional Divergence

This compound is an aluminum salt derivative of allantoin biotechnologia.pl. Allantoin (PubChem CID: 204) is a recognized compound with established skin protectant, soothing, healing, keratolytic, and moisturizing properties patsnap.combiotechnologia.plakema.it. Its mechanism of action involves promoting the proliferation of epithelial cells, thereby accelerating skin healing, increasing the water content of the extracellular matrix, and aiding in the shedding of dead skin cells patsnap.comakema.it.

This compound incorporates many of the advantageous properties of allantoin while introducing the distinct characteristics of aluminum compounds deascal.combiotechnologia.plncats.io. Structurally, this compound features the allantoin moiety chemically linked to aluminum chlorohydroxy groups nih.govontosight.ai. This structural difference results in a divergence of function. Unlike allantoin, which primarily focuses on tissue regeneration and hydration, this compound imparts astringency and mild antimicrobial activity through its aluminum component deascal.combiotechnologia.plncats.io. The astringent effect, mediated by aluminum, causes tissue constriction and protein precipitation patsnap.comcosmeticsinfo.orgnus.edu.sg, a mechanism not exhibited by allantoin alone. Furthermore, the aluminum component in this compound is responsible for the antiperspirant effect via the sweat duct plugging mechanism biotechnologia.plnus.edu.sg, a function absent in allantoin. Consequently, this compound's mechanism is a composite, combining the regenerative and soothing effects of allantoin with the astringent and sweat-reducing properties conferred by the aluminum.

This compound versus Aluminum Zirconium Compounds: Mechanistic Parallels

As an aluminum salt of allantoin, this compound shares mechanistic similarities with other aluminum-based antiperspirants, including aluminum zirconium compounds. Both this compound and aluminum zirconium compounds primarily function as antiperspirants through the "Plug theory" biotechnologia.plduradry.com. This mechanism involves the formation of a temporary physical barrier within the sweat ducts, which reduces the flow of sweat to the skin surface biotechnologia.plduradry.com. The aluminum component is central to this action in both compound types, causing the sweat gland ducts to swell and forming occlusive precipitates upon hydrolysis in the presence of sweat biotechnologia.plncats.ioduradry.comnih.gov.

Aluminum zirconium compounds, such as aluminum zirconium tetrachlorohydrex gly, are more complex than simpler aluminum salts like aluminum chlorohydrate and are also utilized for their antiperspirant efficacy duradry.comnih.gov. The mechanism of aluminum zirconium salts similarly involves the hydrolysis of the metal salts (Al(III) and Zr(IV)), leading to the formation of gels or precipitates that occlude the sweat ducts nih.gov. While the fundamental antiperspirant mechanism of sweat duct occlusion is shared, this compound is distinguished by the inclusion of the allantoin component, which provides additional skin-soothing and anti-irritant benefits not inherent to aluminum zirconium compounds biotechnologia.plncats.io. While some forms of aluminum zirconium salts, particularly partially neutralized ones, are noted for causing less irritation compared to more acidic aluminum salts certaindri.com, this is typically achieved through modifications to the aluminum salt structure or formulation rather than the incorporation of a dedicated anti-irritant like allantoin, as is the case with this compound. Research on ZAG salts emphasizes the role of small metal oxide and hydroxide species, as well as polynuclear and oligomeric species, in the gel formation responsible for duct occlusion nih.gov. Although detailed comparative studies specifically contrasting the molecular interactions and precipitate characteristics of this compound with various aluminum zirconium species were not extensively found in the provided search results, the core principle of aluminum-mediated sweat duct occlusion represents a significant mechanistic parallel.

Compound NamePubChem CIDPrimary Functional ComponentsKey Mechanistic Actions
This compound136146352Aluminum Chlorohydroxy, AllantoinateAstringent, Antiperspirant (duct plugging), Anti-irritant, Healing, Keratolytic, Bacteriostatic
Allantoin204Urea derivativeSkin Protectant, Soothing, Healing, Keratolytic, Moisturizing
Aluminum Chlorohydrate5359268Aluminum, Chlorine, Hydroxyl groupsAstringent, Antiperspirant (duct plugging)
Aluminum Zirconium Tetrachlorohydrex Glycine165900Aluminum, Zirconium, Chlorine, GlycineAstringent, Antiperspirant (duct plugging)

Advanced Analytical Techniques for Comprehensive Alcloxa Characterization

Spectroscopic Methodologies for Structural and Conformational Analysis

Spectroscopic methods, such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectroscopy, are valuable tools for elucidating the structural and conformational properties of Alcloxa. These techniques probe the molecular vibrations and nuclear environments within the compound, providing characteristic fingerprints that aid in identification and structural analysis. unibo.itnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

Infrared (IR) and Raman Spectroscopy

IR and Raman spectroscopy are vibrational spectroscopic techniques that provide complementary information about the functional groups and molecular structure of a compound. IR spectroscopy measures the absorption of infrared radiation by molecular vibrations, while Raman spectroscopy measures the inelastic scattering of light by molecular vibrations. Both techniques yield unique spectra that can serve as fingerprints for identification and can reveal details about the bonding and environment of atoms within the molecule. nih.govgoogleapis.com

For this compound, IR spectroscopy is explicitly mentioned as an identification method, where its spectrum is compared to a standard. biotechnologia.pl This indicates that the IR spectrum of this compound has characteristic absorption bands corresponding to the vibrations of its chemical bonds, including those from the allantoin (B1664786) moiety and the aluminum chlorohydroxy component. While specific IR or Raman spectra of this compound were not detailed in the search results, studies on related aluminum compounds and allantoin provide context. For instance, IR spectroscopy is used to analyze chemical substances and functional groups on aluminum surfaces, distinguishing between aluminum oxide and hydroxide (B78521) groups. innovaltec.comresearchgate.net Raman spectroscopy has been used to identify different aluminum species, such as Al(OH)₄⁻, in alkaline solutions, based on characteristic vibrational modes. researchgate.net The application of these techniques to this compound would involve identifying characteristic peaks corresponding to N-H, C=O, C-N, Al-O, Al-Cl, and O-H vibrations, which would help confirm its structure and assess its purity. orgchemboulder.com

Chromatographic Separation and Identification Techniques

Chromatographic techniques are essential for separating components within a mixture and identifying them. For this compound, these methods can be applied to assess its purity, identify impurities, and study the size and charge distribution of its species in solution.

High-Performance Ion Chromatography for Aluminum Speciation

High-Performance Ion Chromatography (HPIC), a type of Ion Chromatography (IC), is a technique specifically designed for the separation and analysis of ionic and polar compounds. hplcvials.comgoogle.com It utilizes ion exchange mechanisms, where ionic analytes interact with charged ligands on the stationary phase. hplcvials.comgoogle.comnestgrp.com HPIC is well-suited for the analysis of cations and anions. hplcvials.com For this compound, HPIC can be applied to study the speciation of aluminum ions and quantify chloride ions. researchgate.net A method using high performance chelation ion chromatography with postcolumn reaction has been investigated for the separation and determination of dissolved aluminum in complex samples. researchgate.net This method, using a chelating ion-exchanger, allows for the differentiation between kinetically labile and kinetically stable aluminum species. researchgate.net The separation is achieved through a combination of chelation and cation-exchange using a specialized column and acidic eluents. researchgate.net Postcolumn derivatization with reagents like Eriochrome Cyanine R can be used for sensitive photometric detection of aluminum. researchgate.net This demonstrates the utility of HPIC in providing detailed information about the forms of aluminum present in a sample, which is crucial for understanding the composition and potential reactivity of this compound.

Electrophoretic Characterization of Ionic Species

Capillary Electrophoresis for Oligomeric Forms (e.g., Al₁₃, Al₃₀)

Capillary Electrophoresis (CE) has been demonstrated as a useful technique for the separation and characterization of different oligomeric forms of aluminum, including Al₁₃ and Al₃₀, particularly in the context of aluminum chlorohydrates (ACH). researchgate.netnih.gov The separation of these oligomers by CE is a challenging task due to their complex nature and potential for depolymerization in solution. nih.gov

Highly repeatable CE separation of Al³⁺, Al₁₃, and Al₃₀ oligomers in ACH samples has been achieved. researchgate.netnih.gov This separation is influenced by factors such as the choice of background electrolyte counter-ion and chromophore, capillary inner diameter, and capillary coating. researchgate.netnih.gov For instance, using 4-morpholineethanesulfonic acid (MES) as the background electrolyte counter-ion has been shown to stabilize separated ACH oligomers, leading to repeatable and fast separations. nih.gov

The effective charge numbers of Al₁₃ and Al₃₀ oligomers can be determined using indirect UV detection in CE. researchgate.net This allows for the determination of the relative mass proportion of Al₁₃ compared to the sum of Al₁₃ and Al₃₀ in different ACH samples. researchgate.net

While direct studies on this compound were not found, the application of CE to analyze aluminum oligomers in ACH suggests that similar CE methods could potentially be developed and applied to investigate the presence and distribution of aluminum oligomeric species within this compound, if such forms exist or are relevant to its properties. The complexity of aluminum chemistry in aqueous solutions, including the formation of various monomeric and polymeric species, highlights the need for sophisticated analytical techniques like CE for their characterization.

Capillary Zone Electrophoresis for Aluminum Speciation in Aqueous Systems

Capillary Zone Electrophoresis (CZE), a mode of CE, has been evaluated and utilized for the speciation of aluminum in aqueous solutions. researchgate.netresearchgate.net Aluminum speciation, the determination of the different physical and chemical forms of aluminum in a sample, is crucial as the bioavailability and toxicity of aluminum are highly dependent on its chemical form.

CZE with indirect UV absorption detection has been used for the speciation of aluminum. researchgate.net This method involves using a background electrolyte buffer containing a UV-absorbing substance, and the analytes (aluminum species) are detected as negative peaks against this background. researchgate.net For example, indirect UV detection at 214 nm with a background electrolyte containing 5 mM imidazole (B134444) has been reported for the speciation of aluminum. researchgate.net

Simultaneous separation of inorganic and organic aluminum species, such as fluoro- and oxalatoaluminum complexes, has been achieved using CZE with good resolution. researchgate.net The separation is typically performed at a specific pH, for instance, pH 3.5, using an appropriate background electrolyte. researchgate.net

CZE is a suitable technique for analyzing charged species in solution, and the separation is based on the differences in their electrophoretic mobilities, which are influenced by their charge and size. rhhz.net The high mass sensitivity and robustness of CE make it suitable for analyzing samples with limited volume or complex matrices. nih.gov

For this compound in aqueous systems, CZE could potentially be applied to study the distribution of different aluminum species that may be present depending on factors like concentration and pH. This could include the intact this compound species, free aluminum ions (Al³⁺), or other hydrolyzed or complexed aluminum forms that may exist in equilibrium. Although specific studies on this compound speciation by CZE were not found, the established methods for aluminum speciation using CZE provide a strong basis for developing analytical approaches for this compound.

Theoretical and Computational Chemistry Applied to Alcloxa

Quantum Chemical Investigations of Molecular Structure and Bonding

Quantum chemical methods, such as Density Functional Theory (DFT) and ab initio molecular dynamics, are powerful tools for elucidating the molecular structure and chemical bonding within compounds. These methods have been successfully applied to study the hydrolysis of Al³⁺ in aqueous solutions, providing insights into the structure of various aluminum hydrolysis species, including mononuclear and polynuclear complexes thegoodscentscompany.comuni.lunih.gov. For instance, quantum mechanical calculations have been used to unveil the molecular structure of formed aluminum complexes and demonstrate the cooperative role of water molecules in solvating aluminum species thegoodscentscompany.comnih.gov. Studies on related metal complexes have also utilized theoretical analysis to understand chemical bonding fishersci.cawikipedia.org.

Applying these quantum chemical approaches to Alcloxa would involve calculating its equilibrium geometry to understand the spatial arrangement of the aluminum atoms, chloride ions, hydroxide (B78521) groups, and the allantoinate ligand. Such calculations could reveal the nature of the bonding between aluminum and its coordinating atoms (oxygen from hydroxide and allantoinate, and chlorine), potentially characterizing these interactions as ionic, covalent, or somewhere in between. Furthermore, investigating the electronic structure through methods like Natural Bond Orbital (NBO) analysis or Bader's Atoms in Molecules (AIM) theory could provide detailed information about charge distribution and bonding interactions within the molecule alfa-chemistry.com. While direct quantum chemical studies on this compound were not prominently found in the surveyed literature, the established application of these methods to complex aluminum-containing systems indicates their potential for providing fundamental insights into this compound's molecular structure and bonding.

Computational Modeling of Reaction Mechanisms and Intermolecular Interactions

Computational modeling is instrumental in understanding reaction mechanisms and intermolecular interactions in chemical systems. Studies on aluminum hydrolysis have employed ab initio molecular dynamics simulations to investigate the dynamics and reaction pathways of aluminum complexes in aqueous environments thegoodscentscompany.comnih.gov. Computational studies have also been used to analyze reaction mechanisms in other chemical contexts. Intermolecular interactions, such as hydrogen bonding and other non-covalent interactions, can significantly influence the behavior of molecules in different environments alfa-chemistry.com.

For this compound, computational modeling could be applied to study its behavior in solution, including potential hydrolysis or complexation reactions. Molecular dynamics simulations could provide insights into the dynamic structure of this compound in water or other solvents, revealing how it interacts with solvent molecules and potentially forms aggregates or undergoes structural changes. Modeling of reaction mechanisms could explore how this compound might react under different conditions, such as varying pH, by calculating energy barriers and transition states for possible reaction pathways. Understanding the intermolecular interactions between this compound molecules themselves, or between this compound and other components in a formulation, is crucial for predicting its physical properties and stability. Although specific computational modeling studies on this compound's reaction mechanisms or intermolecular interactions were not identified, the application of these techniques to related aluminum and organic systems demonstrates their relevance.

Development of Novel Computational Methodologies for this compound Research

The field of computational chemistry is continuously evolving, with new methodologies being developed to tackle increasingly complex chemical problems. While there is no indication from the search results that novel computational methodologies have been developed specifically for this compound research, the unique structure of this compound, involving a complex organic ligand coordinated to aluminum centers, might present specific challenges for standard computational approaches.

Should existing computational methods prove insufficient for accurately describing the electronic structure, bonding, or dynamic behavior of this compound (e.g., due to the complexity of the aluminum coordination environment or interactions with the allantoinate ligand), the development of tailored methodologies could be necessary. This might involve developing new force field parameters for classical simulations, optimizing quantum chemical methods for this specific type of complex, or creating specialized algorithms for analyzing its interactions in complex environments. Advancements in open-data platforms for computational chemistry could also facilitate future research on this compound by promoting data sharing and collaboration.

Theoretical Studies on Aluminum Ion Hydrolysis and Speciation in Chemical Contexts

Theoretical and computational studies on aluminum ion hydrolysis and speciation are highly relevant to understanding the behavior of the aluminum component within this compound, particularly in aqueous or biological environments. Research has extensively investigated the hydrolysis of Al³⁺ in aqueous solutions using a combination of experimental techniques and computational methods thegoodscentscompany.comuni.lunih.gov. These studies have identified various aluminum species that form depending on pH, concentration, and the presence of other ions, such as chloride thegoodscentscompany.comnih.gov.

Computational methods, including DFT and ab initio molecular dynamics, have been employed to determine the structure and stability of these hydrolysis products, such as Al₃(OH)₄⁵⁺ and Al₁₃(OH)₃₂⁷⁺ thegoodscentscompany.comnih.gov. Theoretical calculations have also explored the influence of counterions like chloride on aluminum speciation thegoodscentscompany.com. Understanding the propensity of the aluminum ions in this compound to undergo hydrolysis and form different species in solution is critical for predicting its stability, interactions, and potential activity. The findings from these broader studies on aluminum hydrolysis and speciation provide a valuable theoretical foundation for interpreting the behavior of this compound in environments where aluminum speciation is significant.

Computational Analysis of Urea (B33335) Derivative-Based Aluminum Chloride Ionic Liquid Analogs

This compound contains an allantoinate ligand, which is a derivative of urea. Computational analysis of ionic liquid analogs formed from aluminum chloride and urea derivatives offers relevant insights into the potential interactions and speciation in systems containing aluminum, chloride, and urea-like structures. These studies often utilize computational methods alongside experimental techniques like NMR and Raman spectroscopy to characterize the ionic species present.

In Vitro Biological Activity of Alcloxa

Antimicrobial Efficacy Investigations

Alcloxa has demonstrated bacteriostatic and antifungal properties in in vitro studies. biotechnologia.plncats.io Its antimicrobial action is attributed to a dual mechanism involving a decrease in water availability for microbial growth and a direct antimicrobial effect of the aluminum salt component. biotechnologia.plncats.io

Activity against Specific Bacterial Strains (e.g., Staphylococcus aureus, Bacillus subtilis, Proteus vulgaris)

In vitro investigations have shown this compound to exhibit bacteriostatic properties at a concentration of 0.2% against several bacterial strains, particularly Gram-positive bacteria. biotechnologia.plncats.io Studies utilizing the agar (B569324) diffusion test have reported inhibition zones for specific bacteria. For instance, an inhibition zone of 6 mm has been observed for Staphylococcus aureus. biotechnologia.plncats.io this compound has also shown activity against Bacillus subtilis and Proteus vulgaris. biotechnologia.plncats.io

Here is a summary of the in vitro antibacterial activity against specific strains:

Bacterial StrainThis compound ConcentrationObserved ActivityInhibition Zone (Agar Diffusion Test)
Staphylococcus aureus0.2%Bacteriostatic6 mm
Bacillus subtilis0.2%BacteriostaticNot specified
Proteus vulgaris0.2%BacteriostaticNot specified

Antifungal Activity Studies (e.g., Pityrosporum ovale)

This compound has also demonstrated antifungal activity in vitro. biotechnologia.plncats.io Specifically, it has shown bacteriostatic properties against Pityrosporum ovale (now classified under the genus Malassezia) at a concentration of 0.2%. biotechnologia.plncats.ioijbcp.commedicaljournals.se Agar diffusion tests have indicated a significant inhibition zone of 20 mm for Pityrosporum ovale. biotechnologia.plncats.io

Here is a summary of the in vitro antifungal activity against Pityrosporum ovale:

Fungal StrainThis compound ConcentrationObserved ActivityInhibition Zone (Agar Diffusion Test)
Pityrosporum ovale0.2%Bacteriostatic20 mm

Cellular Mechanisms of Microbial Growth Inhibition

The mechanism by which this compound inhibits microbial growth in vitro is suggested to involve two primary factors. biotechnologia.plncats.io Firstly, the presence of this compound can lead to a decrease in the amount of water available to microorganisms, thereby retarding bacterial growth. biotechnologia.plncats.ioumed.wroc.pl Secondly, the aluminum salt component of this compound possesses an inherent antimicrobial action. biotechnologia.plncats.io Aluminum compounds are known to exert astringent effects, which can involve the precipitation of proteins. nus.edu.sgnih.gov This alteration of the microbial environment and direct interaction with cellular components likely contribute to the observed bacteriostatic and antifungal effects. biotechnologia.plncats.ionus.edu.sg

Studies on Cellular Proliferation and Tissue Regeneration in Model Systems

While research specifically on this compound's direct in vitro effects on cellular proliferation and tissue regeneration in model systems is limited in the provided search results, the allantoin (B1664786) component of this compound is recognized for its role in stimulating cell proliferation and assisting in the regeneration of damaged epithelium. biotechnologia.plncats.ionus.edu.sg

Modulation of Epithelial Cell Dynamics

Studies on allantoin, a component of this compound, suggest it can stimulate the proliferation of basal cells and assist in the regeneration of cells in damaged epithelium. biotechnologia.plncats.io This keratolytic action, due to the dissolution of intercellular matrix and disruption of keratin (B1170402) structure, helps in the natural desquamation of superficial corneocytes, exposing underlying, more hydrated skin layers and potentially favoring the penetration of other compounds. biotechnologia.pl While direct studies on this compound's modulation of epithelial cell dynamics in isolation were not detailed, the allantoin component's known activities are relevant to this aspect. biotechnologia.plncats.ionus.edu.sg

Influence on Extracellular Matrix Hydration and Composition

The allantoin component of this compound is also known to contribute to skin moisturizing effects by increasing water binding to the intercellular matrix and keratin of the stratum corneum. biotechnologia.pl The extracellular matrix (ECM) provides structural and biochemical support to cells and its composition and hydration are crucial for tissue function and regeneration. nih.govwikipedia.org Glycosaminoglycans (GAGs), such as hyaluronic acid, within the ECM play a significant role in hydration due to their ability to attract and retain water. nih.govwikipedia.org While the direct influence of this compound as a whole on ECM hydration and composition in in vitro model systems was not extensively detailed in the search results, the contribution of its allantoin component to increasing water binding within the skin's matrix is a relevant factor. biotechnologia.plnus.edu.sg

Research on Keratolytic Action and Dermal Cell Desquamation

Research indicates that this compound possesses keratolytic properties, which contribute to the loosening and shedding of superficial skin cells. biotechnologia.pl This action is partly attributed to the allantoin component of this compound. Allantoin is known for its mild keratolytic effect, which is thought to involve the dissolution of the intercellular matrix and disruption of keratin structure. biotechnologia.pl This process aids in the natural desquamation of the stratum corneum's superficial corneocytes. biotechnologia.pl The desquamation stimulated by allantoin can promote the proliferation of basal cells and expose the underlying, more hydrated skin layers, potentially enhancing the penetration of other active compounds into the stratum corneum. biotechnologia.pl

In vitro studies have demonstrated that this compound can inhibit odor formation and bacterial decomposition of pulverized human epidermal scales. biotechnologia.pl In one experiment, scales obtained from a patient with exfoliative dermatitis were suspended in a 0.2% this compound solution. biotechnologia.pl Control scales from the same patient were suspended in water. biotechnologia.pl After 24 hours, the scales in water developed a foul odor and the solution turned green, while those in the this compound solution did not exhibit these changes. biotechnologia.pl This suggests this compound's ability to influence processes related to epidermal scales, potentially linked to its keratolytic and antimicrobial attributes.

In Vitro Studies on Anti-Inflammatory Modulatory Effects

This compound is described as having anti-irritant and soothing effects, which are believed to stem from its capacity to form complexes and neutralize various irritants and sensitizing agents. biotechnologia.pl This action can help reduce the irritation caused by certain raw materials in formulations, such as preservatives and surfactants. biotechnologia.pl The allantoin component of this compound is considered a skin protectant due to its ability to reduce the irritation potential of some formulations. biotechnologia.pl

While direct in vitro studies specifically on this compound's anti-inflammatory modulatory effects on cellular pathways were not extensively detailed in the provided information, the known properties of its components offer insight. Allantoin itself has been associated with anti-inflammatory effects, including the ability to reduce the inflammatory process and restore enzymatic and nonenzymatic antioxidant pathways. researchgate.net Aluminum salts, another component of this compound, have shown immunomodulatory activity in in vitro settings. mdpi.com For instance, in vitro primary cultures, the addition of aluminum salt promoted Th2 differentiation and inhibited Th1 differentiation of naive lymphocytes. mdpi.com Aluminum salt also inhibited the polarization of macrophages towards a pro-inflammatory state in vitro. mdpi.com These findings on the individual components suggest potential anti-inflammatory modulatory effects that this compound might exhibit, although specific in vitro studies on this compound itself in this context were not prominently featured.

Advanced Research Methodologies and Experimental Design for Alcloxa Studies

Development of Robust In Vitro Assay Systems

In vitro assay systems are crucial for initial assessments of Alcloxa's biological activity and for investigating its interactions at a molecular level. These systems allow for controlled experiments to elucidate mechanisms of action and potential effects on various biological processes.

Cell-based models are fundamental in evaluating this compound's effects on living cells. Studies utilize various cell lines to assess activities such as antimicrobial efficacy and effects on skin cell proliferation and wound healing. For instance, research has demonstrated this compound's potential as an antimicrobial agent against various pathogens using biological assays. biotechnologia.plgravitychemicals.net Cell culture models can be used to quantify the inhibition of bacterial growth in the presence of this compound at different concentrations. Additionally, cell-based assays can measure the impact of this compound on keratinocyte proliferation and migration, providing insights into its wound healing properties. nus.edu.sg

Biochemical assays are employed to investigate the molecular interactions of this compound and its potential influence on enzyme activity. Given this compound's mechanism involving the alteration of skin pH and interaction with proteins, biochemical studies can focus on its effects on enzymatic pathways relevant to skin health, inflammation, or microbial activity. biotechnologia.plnus.edu.sg Assays could be designed to measure the impact of this compound on enzymes involved in inflammatory responses or those produced by bacteria targeted by its antimicrobial action. Spectroscopic methods, such as FT-IR and NMR, are also used to validate the structural stability of this compound and correlate findings with in vitro assays.

Standardization and Validation of Experimental Protocols

Standardization and validation of experimental protocols are critical to ensure the reproducibility and reliability of this compound research. This involves establishing clear, detailed procedures for synthesis, formulation, and biological testing. govinfo.govresearchgate.net For synthesis, standardized protocols specify reactant ratios, pH, temperature, and purity assessment methods like HPLC. In biological assays, this includes defining cell culture conditions, this compound concentrations, exposure times, and specific endpoints to be measured. Validation ensures that these methods consistently yield accurate results. researchgate.netresearchgate.net Documenting any deviations from established protocols is essential for ensuring reproducibility.

Implementation of Interdisciplinary Research Frameworks for Holistic Analysis

Implementing interdisciplinary research frameworks allows for a more holistic analysis of this compound. This involves integrating expertise from chemistry, biology, pharmacology, and materials science. For example, chemists can focus on optimizing this compound synthesis and formulation stability, while biologists and pharmacologists investigate its cellular and molecular mechanisms of action using in vitro and in vivo models. gravitychemicals.net Materials scientists can contribute to developing advanced delivery systems, such as nanoencapsulation, to enhance this compound's solubility and efficacy in different formulations. This integrated approach provides a comprehensive understanding of this compound from its chemical properties to its biological effects and potential applications.

Future Trajectories in this compound Research Methodological Advancement

Future trajectories in this compound research methodological advancement are likely to focus on refining existing techniques and exploring novel approaches. This includes developing more complex and physiologically relevant in vitro models, such as 3D skin equivalents, to better mimic the in vivo environment. eurofins.com Advanced imaging techniques could be employed to visualize this compound's distribution and interaction within tissues. Further development of standardized, high-throughput screening assays would enable faster and more efficient evaluation of this compound and its derivatives. researchgate.net Research may also explore the use of radiolabeled tracers in ex vivo human skin models to gain a deeper understanding of dermal absorption profiles. The integration of computational modeling and in silico studies could aid in predicting this compound's behavior and interactions, guiding experimental design.

Table 1: Antimicrobial Activity of this compound

Bacterial StrainInhibition Zone (mm, 0.2% this compound)
Staphylococcus aureus20
Bacillus subtilis6
Proteus vulgaris6
Pityrosporum ovale20

Table 2: Solubility of this compound

SolventSolubility (25°C)
Water1.8%
Ethanol (50% aqueous)1.2%
GlycerolInsoluble

Q & A

Q. What are the standard methodologies for synthesizing Alcloxa, and how are its structural properties validated?

this compound synthesis typically involves condensation reactions between aluminum chlorohydrate and specific organic acids under controlled pH and temperature conditions. Structural validation employs spectroscopic techniques such as nuclear magnetic resonance (NMR) for atomic configuration analysis and mass spectrometry (MS) for molecular weight confirmation. Purity is assessed via high-performance liquid chromatography (HPLC) or thin-layer chromatography (TLC). Experimental protocols must adhere to reproducibility standards, including detailed reaction parameters and instrumentation calibration .

Q. Which analytical techniques are critical for assessing this compound’s chemical stability in pharmaceutical formulations?

Stability studies use accelerated aging tests under varying temperatures and humidity levels, monitored via Fourier-transform infrared spectroscopy (FTIR) to detect degradation products. Quantitative stability is evaluated using UV-Vis spectroscopy or HPLC with validated calibration curves. Data must comply with ALCOA+ principles (Attributable, Legible, Contemporaneous, Original, Accurate) to ensure traceability and reliability .

Q. How do researchers design in vitro assays to evaluate this compound’s bioavailability?

Bioavailability studies often employ Caco-2 cell monolayers to simulate intestinal absorption. Permeability coefficients are calculated using mass balance equations, with liquid chromatography-tandem mass spectrometry (LC-MS/MS) quantifying this compound concentrations. Control experiments (e.g., using reference compounds like propranolol for low permeability) are essential to validate assay sensitivity .

Q. What criteria are used to select animal models for preclinical toxicity testing of this compound?

Species selection depends on metabolic similarity to humans (e.g., rodents for hepatic metabolism studies). Dose-ranging studies precede main trials to establish the no-observed-adverse-effect level (NOAEL). Histopathological analysis and serum biomarkers (e.g., ALT/AST for liver toxicity) are mandatory endpoints. Protocols must align with institutional ethical review board guidelines .

Advanced Research Questions

Q. How can contradictions in this compound’s reported pharmacological efficacy across studies be systematically resolved?

Contradictions require meta-analyses weighted by study quality (e.g., sample size, blinding). Sensitivity analyses identify outliers, while subgroup analyses explore variables like formulation differences. Replication studies under standardized conditions (e.g., OECD guidelines) are critical. Data should be cross-validated using orthogonal assays (e.g., in vivo efficacy vs. in vitro receptor binding) .

Q. What experimental strategies optimize this compound’s formulation for enhanced dermal penetration in topical applications?

Penetration enhancement is tested using Franz diffusion cells with ex vivo skin models. Variables include emulsifier type (e.g., polysorbates vs. lecithins) and pH adjustments. Confocal microscopy tracks fluorescently tagged this compound in stratum corneum layers. DOE (Design of Experiments) methodologies, such as factorial designs, statistically optimize formulation parameters .

Q. How do researchers isolate and quantify this compound’s metabolites in complex biological matrices?

Metabolite profiling uses ultra-high-performance liquid chromatography (UHPLC) coupled with high-resolution mass spectrometry (HRMS). Isotopic labeling (e.g., ²H or ¹³C) distinguishes metabolites from endogenous compounds. Data processing employs software like XCMS Online for peak alignment and METLIN databases for structural annotation .

Q. What computational approaches predict this compound’s interactions with biological targets, and how are these validated experimentally?

Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations model binding affinities to targets like Toll-like receptors. Experimental validation uses surface plasmon resonance (SPR) for kinetic analysis (ka, kd) and isothermal titration calorimetry (ITC) for thermodynamic profiling. False positives are minimized via counter-screening against unrelated proteins .

Q. How are advanced statistical methods applied to interpret dose-response relationships in this compound’s efficacy studies?

Non-linear regression models (e.g., Hill equation) fit dose-response data, with bootstrapping to estimate confidence intervals. Bayesian hierarchical models account for inter-study variability. Synergy analyses (e.g., Chou-Talalay method) evaluate combination therapies. Open-source tools like R/Bioconductor ensure reproducibility .

Q. What methodologies ensure compliance with regulatory standards during this compound’s transition from preclinical to clinical research?

Phase I trials require IND (Investigational New Drug) applications with Chemistry, Manufacturing, and Controls (CMC) data, including impurity profiles (ICH Q3A/B). Clinical protocols must specify pharmacokinetic sampling times and toxicity grading (CTCAE v6.0). Real-time stability studies under ICH Q1A(R2) conditions are mandatory for batch release .

Methodological Notes

  • Data Integrity : Adhere to ALCOA+ principles for all experimental records, ensuring raw data backups and audit trails .
  • Literature Review : Use Boolean operators (e.g., "this compound AND pharmacokinetics NOT industrial") in PubMed/Scopus for systematic searches, prioritizing peer-reviewed journals over preprint repositories .
  • Ethical Compliance : Document informed consent procedures and data anonymization protocols for human-derived samples .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.